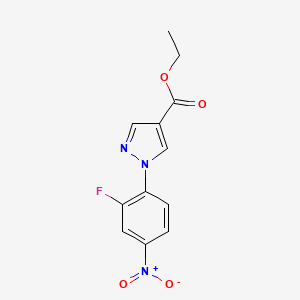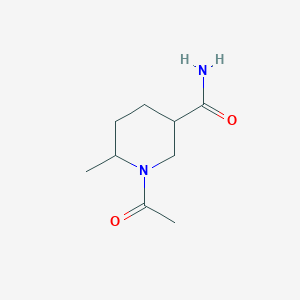![molecular formula C15H17N5O2 B13934160 tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a cyanocyclopropyl group and a carbamate moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and other research areas.
準備方法
The synthesis of 1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyanocyclopropyl group and the carbamate moiety. Common reagents used in these reactions include various alkylating agents, cyanating agents, and carbamoylating agents. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.
化学反応の分析
1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
科学的研究の応用
1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: Researchers use this compound to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The cyanocyclopropyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to the target sites, while the carbamate moiety may enhance the compound’s stability and bioavailability.
類似化合物との比較
1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Cyclopropyl-containing compounds: The presence of the cyclopropyl group in these compounds imparts unique chemical and biological properties, making them valuable in drug discovery and development.
Carbamate derivatives: Compounds with carbamate moieties are known for their stability and potential as prodrugs, which can be activated in vivo to release the active drug.
The uniqueness of 1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate lies in its combination of these structural features, which contribute to its diverse range of applications and potential as a research tool and therapeutic agent.
特性
分子式 |
C15H17N5O2 |
|---|---|
分子量 |
299.33 g/mol |
IUPAC名 |
tert-butyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)22-14(21)19-12-8-17-20-5-4-11(18-13(12)20)10-6-9(10)7-16/h4-5,8-10H,6H2,1-3H3,(H,19,21) |
InChIキー |
KFZJCMCRRLGENA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C2N=C(C=CN2N=C1)C3CC3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)

![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)
![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)





![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)



